2,3-dihydro-1H-indene-1,4-diamine dihydrochloride
CAS No.:
Cat. No.: VC18063069
Molecular Formula: C9H14Cl2N2
Molecular Weight: 221.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H14Cl2N2 |
---|---|
Molecular Weight | 221.12 g/mol |
IUPAC Name | 2,3-dihydro-1H-indene-1,4-diamine;dihydrochloride |
Standard InChI | InChI=1S/C9H12N2.2ClH/c10-8-3-1-2-6-7(8)4-5-9(6)11;;/h1-3,9H,4-5,10-11H2;2*1H |
Standard InChI Key | SCXTZPNRRPTERJ-UHFFFAOYSA-N |
Canonical SMILES | C1CC2=C(C1N)C=CC=C2N.Cl.Cl |
Introduction
Chemical Identity and Structural Features
2,3-Dihydro-1H-indene-1,4-diamine dihydrochloride (C₉H₁₂N₂·2HCl) is a bicyclic aromatic diamine salt derived from the indene scaffold. The core structure consists of a fused benzene and cyclopentane ring, with amine groups at the 1- and 4-positions (Figure 1). The dihydrochloride salt enhances solubility and stability for pharmaceutical formulations .
Table 1: Key Physicochemical Properties
The 1,4-diamine configuration distinguishes it from the more commonly reported 1,2-diamine isomer (CAS 14563-24-7) . This positional isomerism influences reactivity and biological activity, as seen in related indane derivatives .
Synthetic Pathways and Optimization
The synthesis of 2,3-dihydro-1H-indene-1,4-diamine dihydrochloride involves multi-step sequences, often starting from indene or its ketone precursors. Key steps include:
Core Ring Formation
Indene derivatives are typically synthesized via cyclization reactions. For example, the Nazarov cyclization of α,β-unsaturated ketones can yield 1-indanones, which are subsequently functionalized . Reductive amination or nucleophilic substitution introduces amine groups at the 1- and 4-positions.
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Purpose |
---|---|---|
1 | Boc-L-proline, EtOAc, 4-methylmorpholine | Amine protection |
2 | HCl/dioxane, MTBE | Salt formation and purification |
Pharmaceutical Applications and Biological Activity
Anticancer Agent Development
The dihydroindene scaffold is a key structural motif in inhibitors of apoptosis proteins (IAPs), such as cIAP1. In WO2010142994A1, analogs of 2,3-dihydro-1H-indene-1,4-diamine were evaluated using fluorescence polarization assays targeting the cIAP1 Bir3 domain . These compounds disrupt protein–protein interactions, inducing apoptosis in cancer cells.
Chiral Resolution and Enantiomer Separation
The compound’s stereogenic centers necessitate advanced purification techniques. Patent methods include:
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Diastereomeric salt formation with chiral acids (e.g., p-toluenesulfonic acid) .
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Chromatographic separation using chiral HPLC columns (e.g., XBridge C18) .
Comparative Analysis with Structural Analogs
Table 3: 1,2- vs. 1,4-Diamine Isomers
Challenges and Future Directions
Current limitations include the scarcity of direct toxicological data and scalable synthetic routes. Future research should prioritize:
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